molecular formula C15H22O B8077538 2-Hept-6-enoxy-1,3-dimethylbenzene

2-Hept-6-enoxy-1,3-dimethylbenzene

Cat. No.: B8077538
M. Wt: 218.33 g/mol
InChI Key: NCOOGOTYJWBRDP-UHFFFAOYSA-N
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Description

2-Hept-6-enoxy-1,3-dimethylbenzene is an aromatic ether derivative featuring a 1,3-dimethylbenzene (meta-xylene) core substituted at the 2-position with a hept-6-enoxy group (C₇H₁₁O). The hept-6-enoxy moiety consists of a seven-carbon chain terminating in an ether oxygen and includes a double bond at the 6th position, conferring structural rigidity and hydrophobicity.

Characterization would likely involve spectroscopic techniques (¹H/¹³C NMR, IR, GC-MS) and X-ray crystallography, as demonstrated for structurally related compounds (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide in ). Potential applications include its use as a precursor in metal-catalyzed C–H functionalization reactions due to the electron-donating ether group or in materials science for designing hydrophobic polymers.

Properties

IUPAC Name

2-hept-6-enoxy-1,3-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-4-5-6-7-8-12-16-15-13(2)10-9-11-14(15)3/h4,9-11H,1,5-8,12H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOOGOTYJWBRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

  • Solubility-Activity Relationship: The solubility cutoff identified in suggests that this compound’s pharmacological inactivity stems from its extremely low solubility, aligning with trends in halogenated analogues .
  • Synthetic Versatility: While nitro derivatives are prioritized for explosive or dye synthesis, the target compound’s ether functionality offers a platform for designing stable, non-hazardous intermediates in organic synthesis.
  • Environmental and Safety Profile : The compound’s lower hazard profile compared to nitro or bromo derivatives () makes it a safer candidate for industrial applications .

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